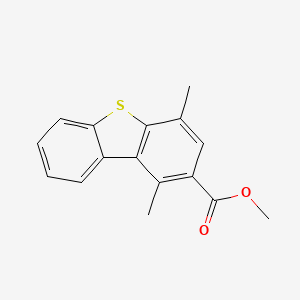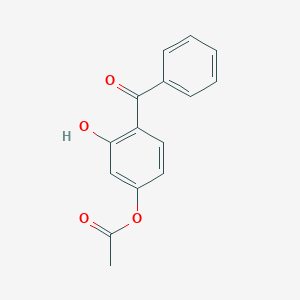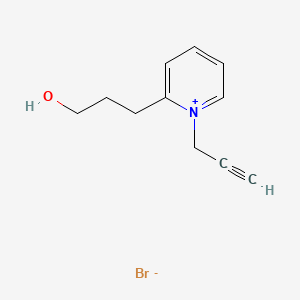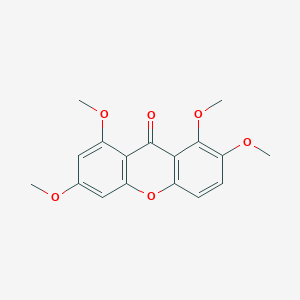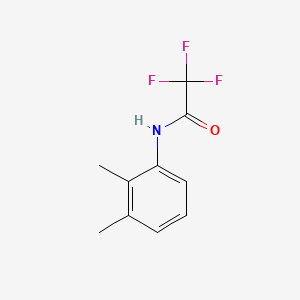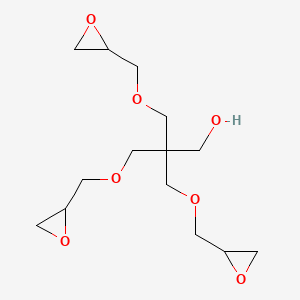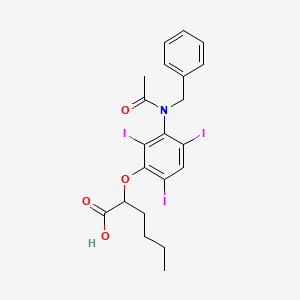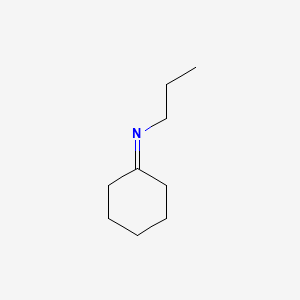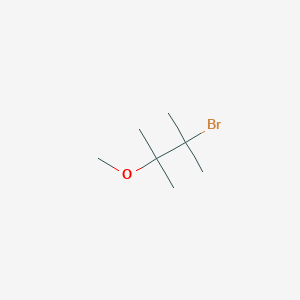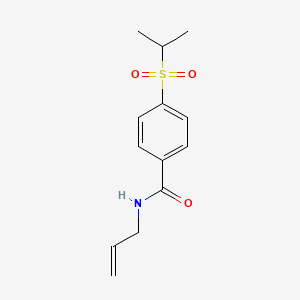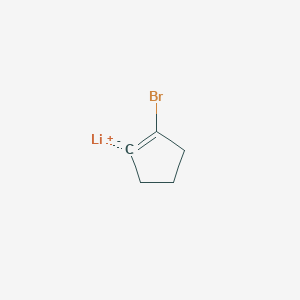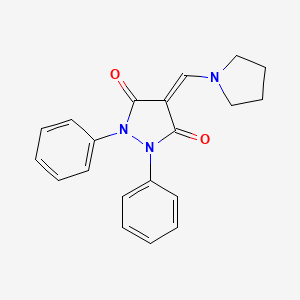
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- is a heterocyclic compound known for its diverse applications in pharmaceuticals and chemical research. This compound belongs to the pyrazolidinedione family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the diphenyl and pyrrolidinyl groups enhances its chemical reactivity and biological activity .
Vorbereitungsmethoden
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- can be achieved through various synthetic routes. One common method involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide, followed by condensation with aliphatic or aromatic carbonyl derivatives . Another approach includes the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione or the cyclization of arylidene malonic acid hydrazide with glacial acetic acid . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, aryldiazonium salts, and glacial acetic acid . Major products formed from these reactions include 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinedione derivatives, and benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been studied for its anti-inflammatory properties and potential use in treating rheumatoid arthritis . Additionally, it has applications in the development of dyes and color formers for color photography .
Wirkmechanismus
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- involves its interaction with specific molecular targets and pathways. For instance, phenylbutazone, a related compound, exerts its effects by binding to and inactivating prostaglandin H synthase and prostacyclin synthase, leading to reduced inflammation . Similarly, this compound may interact with similar molecular targets to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- can be compared with other similar compounds such as phenylbutazone and sulfinpyrazone. Phenylbutazone is known for its anti-inflammatory properties and is widely used in the treatment of rheumatoid arthritis . Sulfinpyrazone, on the other hand, is used to treat gouty arthritis by inhibiting the reabsorption of uric acid . The unique structural features of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)-, such as the presence of the pyrrolidinyl group, contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
24665-81-4 |
|---|---|
Molekularformel |
C20H19N3O2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1,2-diphenyl-4-(pyrrolidin-1-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H19N3O2/c24-19-18(15-21-13-7-8-14-21)20(25)23(17-11-5-2-6-12-17)22(19)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2 |
InChI-Schlüssel |
NMWZBDMRHPCRFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


